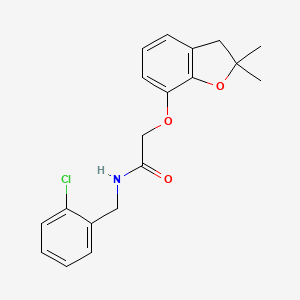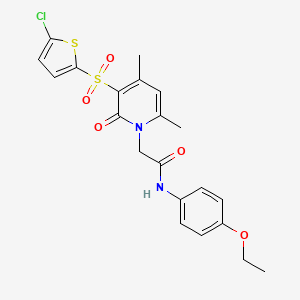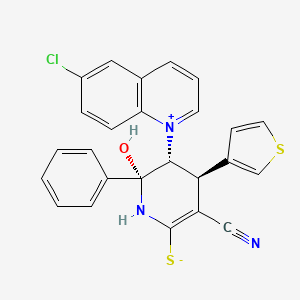![molecular formula C22H20N4O3 B11275506 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11275506.png)
3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and a substituted phenyl ring attached to an imidazo[1,2-A]pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoic acid with an amine derivative of 7-methylimidazo[1,2-A]pyrimidine under dehydrating conditions to form the amide bond. This reaction may be catalyzed by agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo[1,2-A]pyrimidine moiety can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazo[1,2-A]pyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoro-N-(3-(3-methylimidazo[1,2-A]pyrimidin-2-yl)phenyl)benzamide: Similar structure but with fluorine substituents instead of methoxy groups.
Trimethobenzamide: Another benzamide derivative with different substituents and applications.
Uniqueness
3,4-Dimethoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C22H20N4O3 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-10-11-26-13-18(25-22(26)23-14)15-4-7-17(8-5-15)24-21(27)16-6-9-19(28-2)20(12-16)29-3/h4-13H,1-3H3,(H,24,27) |
Clé InChI |
VUZNGASFKATPSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11275455.png)
![N-(2-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11275461.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11275483.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11275489.png)
![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11275497.png)

![Pentyl 5-methyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11275509.png)


